molecular formula C55H96N14O13 B612437 (2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid CAS No. 1507930-57-5

(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

Cat. No.: B612437
CAS No.: 1507930-57-5
M. Wt: 1161.45
InChI Key: IEAKEKFIXUZWEH-PKMKMBMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gap19 is a synthetic nonapeptide derived from the cytoplasmic loop of connexin-43 (Cx43), a predominant cardiac connexin. This compound is known for its selective inhibition of Cx43 hemichannels without affecting gap junction channels, making it a valuable tool in cardiovascular and neurological research .

Preparation Methods

Gap19 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

Gap19 primarily interacts with the C-terminal tail of connexin-43, preventing its interaction with the cytoplasmic loop. This interaction inhibits the opening of hemichannels, thereby reducing the exchange of ions and small molecules between the cytoplasm and extracellular space . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution, as its primary function is based on its peptide structure and its ability to bind to specific protein targets.

Mechanism of Action

Gap19 exerts its effects by binding to the C-terminal tail of connexin-43, preventing its interaction with the cytoplasmic loop. This inhibition blocks the opening of hemichannels, thereby reducing the exchange of ions and small molecules between the cytoplasm and extracellular space. This mechanism is particularly important in conditions where uncontrolled hemichannel opening can lead to cell damage and death .

Comparison with Similar Compounds

Gap19 is unique in its selective inhibition of connexin-43 hemichannels without affecting gap junction channels. Similar compounds include:

Gap19 stands out due to its specificity for connexin-43 hemichannels and its ability to be used in various research applications without disrupting normal gap junction communication.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H96N14O13/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAKEKFIXUZWEH-PKMKMBMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H96N14O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1161.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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